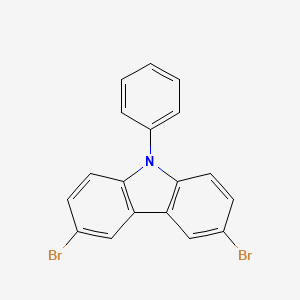

3,6-Dibromo-9-phenylcarbazole

Descripción

Significance of Carbazole (B46965) Derivatives in Modern Chemical Science

Carbazole, a tricyclic aromatic heterocycle, serves as a foundational structure in a multitude of scientifically significant molecules. numberanalytics.com Its unique electronic properties, characterized by a planar, electron-rich ring system, make it an invaluable building block for creating complex organic compounds. numberanalytics.com The versatility of the carbazole core allows for substitutions at various positions, most commonly the 3, 6, 2, 7, and 9 positions, which significantly alters the resulting derivative's physicochemical properties. ontosight.aimdpi.com This adaptability has established carbazole derivatives as crucial components in diverse areas of modern chemical science.

In the realm of materials science, carbazole-based compounds are extensively studied and utilized for their exceptional optical and electrical properties. ontosight.ai They are integral to the development of organic electronics, finding application as host materials, emitters, and charge-transporting layers in Organic Light-Emitting Diodes (OLEDs). numberanalytics.comscribd.com The ability to tune the energy levels of these materials through specific substitution patterns on the carbazole nucleus is key to optimizing the performance of electronic devices. ontosight.ai Furthermore, carbazole derivatives are investigated for their potential in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). numberanalytics.com The inherent photosensitivity and charge-conducting capabilities of certain carbazole polymers have made them a focus of intense research. vanderbilt.edu

Beyond electronics, the applications of carbazole derivatives extend to pharmaceuticals and specialized polymers. Many carbazole alkaloids and their synthetic analogs exhibit a wide range of biological activities, leading to their exploration as potential anticancer, antimicrobial, antiviral, and neuroprotective agents. numberanalytics.comontosight.ai In polymer chemistry, carbazoles are used to create materials with unique properties, such as conjugated microporous polymers (CMPs) with potential for carbon dioxide capture and specialty plastics and dyes. bohrium.com

Academic Context and Research Trajectory of 3,6-Dibromo-9-phenylcarbazole

Within the vast family of carbazole derivatives, this compound has emerged as a key intermediate and building block in synthetic organic chemistry and materials science. Its structure features bromine atoms at the highly reactive 3 and 6 positions of the carbazole core and a phenyl group attached to the nitrogen atom (position 9). This specific arrangement makes it a versatile precursor for creating more complex, functional molecules through cross-coupling reactions.

The synthesis of this compound is well-documented, typically involving the direct bromination of 9-phenylcarbazole (B72232). A common laboratory method employs N-Bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) to achieve high yields of the desired dibrominated product. ambeed.com

Table 1: Synthesis of this compound An interactive data table summarizing a common synthetic route.

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 9-Phenyl-9H-carbazole | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 25°C | 5 hours | ~88% ambeed.com |

The primary research interest in this compound lies in its utility as a synthetic intermediate. vulcanchem.comgoogle.com The bromine atoms at the 3 and 6 positions are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of functional groups, leading to the construction of larger, conjugated systems with tailored electronic and photophysical properties for optoelectronic applications. bohrium.comkyushu-u.ac.jp For instance, it is a documented precursor for synthesizing host materials for phosphorescent emitters and hole-transporting materials in OLEDs. justia.com

The physical and spectroscopic properties of this compound have been characterized to confirm its structure and purity.

Table 2: Physicochemical Properties of this compound An interactive data table of key properties.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₁Br₂N | vanderbilt.edu |

| Appearance | White solid/needles | vanderbilt.edusigmaaldrich.com |

| Melting Point | 160-164 °C | sigmaaldrich.com |

| ¹H NMR (δ, ppm) | 8.18 (d), 7.63-7.58 (m), 7.51-7.46 (m), 7.23 (d) | vanderbilt.edu |

| ¹³C NMR (δ, ppm) | 139.8, 136.7, 130.1, 129.3, 128.1, 126.9, 123.9, 123.2, 113.0, 111.5 | vanderbilt.edu |

| Mass Spec (MS EI m/z) | 399 (M+), 401 (M+2), 403 (M+4) | vanderbilt.edu |

Challenges and Opportunities in this compound Research

While the 3,6-disubstituted carbazole platform, including this compound, is synthetically accessible and useful, it presents certain limitations. One of the primary challenges is that materials derived directly from the 3,6-linkage can have reduced electron conjugation compared to their 2,7-disubstituted counterparts. mdpi.com This can sometimes lead to materials with lower charge mobility and higher energy band gaps, which may not be ideal for all electronic applications. mdpi.com Additionally, polymers and molecules synthesized from these building blocks can sometimes suffer from relatively low molecular weights, which can impact film-forming properties and device stability. mdpi.com

Despite these challenges, significant opportunities remain. The well-established chemistry of this compound makes it an ideal starting point for creating highly branched or dendritic molecules. mdpi.com These complex structures can overcome some of the limitations of linear polymers by improving solubility and creating stable amorphous films, which are crucial for high-performance OLEDs. The opportunity lies in designing innovative molecular architectures that leverage the reactivity of the 3,6-positions to build three-dimensional structures with enhanced charge transport and photophysical properties. scribd.com

Furthermore, recent research has highlighted new potential applications for carbazole derivatives beyond electronics. Studies have investigated this compound as a corrosion inhibitor for mild steel in acidic environments and in cases of microbiologically influenced corrosion. researchgate.net These findings open a new avenue of research where the compound's electronic structure and ability to adsorb onto metal surfaces can be exploited for materials protection, representing a significant opportunity to expand its application profile. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dibromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWRZTKHMKVFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452374 | |

| Record name | 3,6-Dibromo-9-phenylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-20-5 | |

| Record name | 3,6-Dibromo-9-phenylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIBROMO-9-PHENYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3,6 Dibromo 9 Phenylcarbazole

Classical and Modern Synthetic Routes to 3,6-Dibromo-9-phenylcarbazole

The synthesis of this compound is typically achieved through two main strategic approaches: the N-phenylation of a pre-brominated carbazole (B46965) core or the direct bromination of a phenyl-substituted carbazole.

N-Phenylation of 3,6-Dibromocarbazole (B31536)

One effective method involves the coupling of 3,6-Dibromocarbazole with an arylating agent. A common procedure is a copper-catalyzed Ullmann condensation. In a representative synthesis, 3,6-dibromocarbazole is reacted with iodobenzene in the presence of a copper(I) oxide catalyst, a ligand such as DL-piperidinecarboxylic acid, and a base like cesium carbonate. The reaction is typically conducted in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) under reflux conditions (110 °C) for 12 hours, affording the desired this compound in high yield. echemi.com

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Time | Yield |

| 3,6-Dibromocarbazole | Iodobenzene | Cuprous oxide, DL-piperidinecarboxylic acid | Cesium carbonate | DMF | 110 °C | 12 h | 90.5% |

Bromination of 9-Phenylcarbazole (B72232)

An alternative and widely used route is the direct electrophilic bromination of the 9-phenylcarbazole precursor. This method's outcome can be tuned by the choice of brominating agent and reaction conditions to achieve dibromination at the electron-rich 3 and 6 positions.

Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br₂). Reactions with NBS can be performed in various solvents such as ethyl acetate, chloroform (B151607), or DMF. echemi.com For instance, stirring 9-phenylcarbazole with two equivalents of NBS in ethyl acetate at room temperature for an extended period (52 hours) can yield the product in 90% yield. echemi.com A faster reaction can be achieved in DMF, yielding the product in approximately 79% yield after 5 hours. echemi.com

Direct bromination with liquid bromine is also highly effective. A typical procedure involves dissolving 9-phenylcarbazole in a mixed solvent system of acetic acid and dichloromethane, followed by the slow addition of liquid bromine. The reaction proceeds overnight at room temperature to give this compound in high yield. echemi.com The selectivity for the 3,6-disubstituted product over the monobrominated species can be challenging and often depends on careful control of stoichiometry and reaction temperature. google.com

| Precursor | Brominating Agent | Solvent | Temperature | Time | Yield |

| 9-Phenylcarbazole | N-Bromosuccinimide (NBS) | Ethyl Acetate | Room Temp. | 52 h | 90% echemi.com |

| 9-Phenylcarbazole | N-Bromosuccinimide (NBS) | DMF | Not specified | 5 h | 79.04% echemi.com |

| 9-Phenylcarbazole | Liquid Bromine (Br₂) | Acetic Acid / Dichloromethane | Room Temp. | Overnight | 87.8% echemi.com |

Role of this compound as a Synthetic Intermediate

The true utility of this compound lies in its role as a difunctional building block. The C-Br bonds at the 3 and 6 positions are susceptible to palladium-catalyzed cross-coupling reactions, allowing for the extension of the carbazole core to create larger, conjugated systems for applications in organic electronics and materials science.

Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acids. nih.gov

In the context of this compound, the two bromine atoms serve as electrophilic sites for coupling. The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the carbazole, forming a palladium(II) species. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

By reacting this compound with various aryl, heteroaryl, or alkenyl boronic acids, a diverse library of 3,6-disubstituted-9-phenylcarbazole derivatives can be synthesized. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, making the dibromo substrate highly suitable for these transformations. tcichemicals.com These reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent mixture, often containing water (e.g., Toluene/Water or Dioxane/Water).

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, specifically for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orggold-chemistry.org This reaction uniquely requires a copper(I) co-catalyst (typically CuI) in addition to the palladium complex and is carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which often serves as the solvent or co-solvent. wikipedia.orgorganic-chemistry.org

The utility of this compound as a substrate in Sonogashira coupling allows for the introduction of acetylenic moieties onto the carbazole framework. This is particularly valuable for creating rigid, linear, and highly conjugated molecular wires or precursors for advanced materials. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond to the Pd(0) catalyst occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. libretexts.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the active catalysts. libretexts.org

For example, derivatives of this compound have been successfully reacted with terminal alkynes like trimethylsilylacetylene in Sonogashira coupling reactions to produce 3,6-bis(alkynyl)carbazole structures. These reactions demonstrate the effectiveness of using this compound as a scaffold for building complex, functional π-conjugated systems.

| Intermediate | Coupling Partner | Product |

| 3,6-dibromo-9-(4-(3,3-diethyltriazenyl)-phenyl)-carbazole | Trimethylsilylacetylene | 3,6-bis(trimethylsilylethynyl)-9-(4-(3,3-diethyltriazenyl)-phenyl)-carbazole |

| 3,6-dibromo-9-(4-iodophenyl)-carbazole | 2-methyl-3-butyn-2-ol | 3-bromo-6-((3-hydroxy-3-methylbut-1-yn-1-yl))-9-(4-iodophenyl)-carbazole |

Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. echemi.com This reaction is highly versatile for synthesizing aryl amines from aryl halides and a wide range of amine coupling partners under milder conditions than traditional methods. echemi.comresearchgate.net The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. researchgate.net

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. researchgate.net Bulky, electron-rich phosphine ligands are often employed to enhance reaction rates and yields. researchgate.net While a specific application for the direct synthesis of this compound from 3,6-dibromocarbazole and a phenylating agent via Buchwald-Hartwig coupling is not detailed in the provided research, the methodology is highly relevant. For instance, the synthesis of carbazole derivatives has been successfully achieved using this reaction, coupling 3,6-diiodo-9-tosyl-9H-carbazole with carbazole in 1,4-dioxane at 100 °C, using a palladium catalyst and a phosphine ligand like t-BuXPhos. nih.gov This demonstrates the feasibility of the Buchwald-Hartwig reaction for C-N bond formation in heavily halogenated carbazole systems.

Derivatization for C-N Bond Formation (e.g., Ullmann Condensation)

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods. organic-chemistry.org Traditionally, these reactions require high temperatures and polar solvents. organic-chemistry.org However, modern protocols have been developed that proceed under milder conditions.

A specific and high-yielding synthesis of this compound has been demonstrated using an Ullmann-type N-arylation. In this procedure, the precursor 3,6-dibromo-9H-carbazole is coupled with iodobenzene. echemi.com The reaction is carried out in dimethylformamide (DMF) at 110 °C under a nitrogen atmosphere. echemi.com Key reagents for this transformation include a copper(I) oxide catalyst, a ligand such as DL-piperidinecarboxylic acid, and a base, cesium carbonate, to facilitate the coupling. echemi.com This method has been reported to produce the target compound in a high yield of 90.5%. echemi.com

The reaction conditions for this specific synthesis are summarized in the table below.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3,6-dibromo-9H-carbazole | echemi.com |

| Coupling Partner | Iodobenzene | echemi.com |

| Catalyst | Cuprous oxide (Cu₂O) | echemi.com |

| Ligand | DL-piperidinecarboxylic acid | echemi.com |

| Base | Cesium carbonate (Cs₂CO₃) | echemi.com |

| Solvent | Dimethylformamide (DMF) | echemi.com |

| Temperature | 110 °C | echemi.com |

| Atmosphere | Nitrogen | echemi.com |

| Yield | 90.5% | echemi.com |

Introduction of Phosphoryl Moieties

The introduction of phosphoryl groups, specifically phosphine oxide moieties, onto the carbazole framework is a key strategy for developing materials with applications in organic electronics, such as host materials for thermally activated delayed fluorescence (TADF) emitters. The existence of derivatives like 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole confirms that the core structure can be functionalized in this manner. mdpi.com

The synthesis of such compounds typically involves a cross-coupling reaction. While a specific protocol for the phosphorylation of this compound is not detailed, the general approach involves the palladium-catalyzed C-P bond formation between an aryl halide and a secondary phosphine oxide, such as diphenylphosphine oxide. cmu.edu This type of reaction allows for the direct attachment of the phosphoryl group to the aromatic core at the positions of the bromine atoms.

Cyanation Reactions

Cyanation reactions are employed to convert aryl halides into aryl nitriles, which are valuable intermediates for further chemical transformations. The bromine atoms at the 3- and 6-positions of the carbazole ring are susceptible to substitution via transition metal-catalyzed cyanation.

A relevant procedure has been demonstrated for the precursor, 3,6-dibromo-9H-carbazole. This compound can be converted to 9H-carbazole-3,6-dicarbonitrile in a 53% yield. The reaction is performed in DMF with the addition of a small amount of water at a temperature of 110 °C over three days. This transformation utilizes zinc cyanide (Zn(CN)₂) as the cyanide source and a palladium catalyst system, specifically tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with zinc powder, zinc acetate, and the ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf). This method highlights a viable pathway for introducing cyano groups onto the dibrominated carbazole scaffold.

Yield Optimization and Scalability in this compound Synthesis

Optimizing reaction yields and ensuring the scalability of synthetic processes are critical for the practical application of this compound and its derivatives. Research into related compounds provides insights into these aspects. For the precursor 3,6-dibromo-9H-carbazole, a quantitative yield has been reported on a 5-gram scale by reacting carbazole with N-bromosuccinimide (NBS) in DMF.

Furthermore, the synthesis of a closely related derivative, 3,6-dibromo-9-(4-(3,3-diethyltriazenyl)-phenyl)-carbazole, has been successfully carried out on a large scale (up to 40 grams), indicating that the multi-step synthesis of complex dibromo-phenylcarbazole structures is scalable. The Ullmann condensation method for producing this compound itself shows a high, unoptimized yield of 90.5%, suggesting a robust and efficient process. echemi.com Further optimization could potentially involve screening different copper sources, ligands, bases, and solvents, as well as adjusting reaction temperature and time to enhance efficiency and reduce costs for industrial production. nih.govorganic-chemistry.org

Electronic Structure, Spectroscopic Characterization, and Advanced Computational Investigations

Frontier Molecular Orbital Analysis of 3,6-Dibromo-9-phenylcarbazole Derivatives

Frontier molecular orbital (FMO) theory is a critical application of molecular orbital theory for describing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy levels and spatial distribution of these orbitals are fundamental in determining the electronic and optical properties of a molecule, including its ability to donate or accept electrons. ossila.comyoutube.com

The HOMO and LUMO energy levels of carbazole (B46965) derivatives are pivotal for their function in organic electronic devices, as the energy difference between them—the HOMO-LUMO gap—determines the molecule's lowest possible electronic excitation energy. ossila.com In carbazole-based compounds, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO's location depends on the nature of the substituents. researchgate.net For this compound, the HOMO is expected to be distributed across the carbazole core, reflecting its electron-donating character. The LUMO, conversely, would be influenced by the electron-withdrawing bromine atoms and the phenyl group.

Computational studies on various carbazole derivatives provide insight into the expected energy levels. For instance, theoretical investigations using Density Functional Theory (DFT) have systematically analyzed the optoelectronic characteristics of numerous carbazole derivatives. researchgate.net The calculated HOMO and LUMO levels for a selection of related carbazole compounds are presented below to illustrate typical energy ranges.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Context |

|---|---|---|---|---|

| Carbazole-based Donor-Acceptor | -5.21 | -2.71 | 2.50 | Illustrative data from a D-A-D compound nankai.edu.cn |

| N-phenylcarbazole Derivative | -5.50 | -2.10 | 3.40 | Represents effect of N-phenyl group researchgate.net |

| Brominated Carbazole Dye | -5.35 | -3.12 | 2.23 | Shows impact of bromination nih.gov |

The introduction of bromine atoms at the 3 and 6 positions of the carbazole core has a pronounced effect on the molecule's electronic properties. Bromine is an electron-withdrawing group, and its presence alters the electron density distribution of the carbazole ring system.

Studies on brominated carbazole-based dyes have shown that increasing the degree of bromination leads to an increase in both HOMO and LUMO energy levels. nih.gov The introduction of bulky bromine atoms, particularly at positions that induce steric hindrance, can decrease the planarity of the molecule. nih.govrsc.org This twisting of the molecular structure can disrupt π-conjugation, leading to changes in the electronic and optical properties, such as a blueshift in absorption and photoluminescence spectra. nih.govrsc.org Furthermore, the electron-withdrawing nature of bromine can impact the charge distribution, influencing the molecule's reactivity and intermolecular interactions.

The substitution of a phenyl group at the 9-position (the nitrogen atom) of the carbazole ring is a common strategy to modify its properties. This N-phenyl group influences the electronic structure in several ways. It can extend the π-conjugation of the molecule, which often leads to a red-shift in absorption and emission spectra compared to unsubstituted carbazole. researchgate.net

The N-phenyl group also enhances the thermal and morphological stability of carbazole-based materials, a crucial factor for their application in electronic devices. From an electronic standpoint, the phenyl substituent can modulate the HOMO and LUMO energy levels. researchgate.net For example, in one study, the introduction of a phenyl group to a carbazole-fluorenone polymer extended its molecular conjugation length, thereby increasing the LUMO energy level. researchgate.net The orientation of the phenyl ring relative to the carbazole plane can also affect the degree of electronic communication and, consequently, the photophysical properties. nih.gov

Theoretical Predictions of Reactivity and Photophysical Behavior

Advanced computational methods are indispensable for predicting the behavior of complex organic molecules like this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and properties of molecules in quantum chemistry. q-chem.comyoutube.com DFT calculations are routinely used to optimize the ground-state geometry of carbazole derivatives and to calculate their vibrational spectra. nih.gov

For this compound, DFT calculations can accurately predict the HOMO and LUMO energy levels, the electron density distribution, and the HOMO-LUMO energy gap, which are central to understanding its electronic behavior. researchgate.net By modeling the effects of different substituents, DFT helps to elucidate the structure-property relationships. amazonaws.com Furthermore, time-dependent DFT (TD-DFT) is employed to calculate excited-state properties, providing theoretical absorption and emission spectra that can be compared with experimental data to understand the nature of electronic transitions. nih.govchemrxiv.org These calculations are crucial for predicting the photophysical properties, such as color purity and quantum efficiency, which are vital for applications in organic light-emitting diodes (OLEDs).

While quantum chemical calculations focus on the properties of individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the collective behavior of molecules in larger systems, such as thin films or in solution. These methods are particularly useful for predicting material properties like morphology and charge transport characteristics.

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing insights into the dynamic processes and structural organization of molecules. semanticscholar.org For a compound like this compound, MD simulations could be used to model its adsorption onto a substrate or to understand how molecules pack together in a solid-state film. This is critical because the orientation and intermolecular distances strongly influence the efficiency of charge transport in an organic semiconductor device.

Monte Carlo simulations use probabilistic methods to explore the configuration space of a system. They can be employed to predict the thermodynamic properties and equilibrium structures of molecular assemblies. In the context of materials science, MC simulations could model the deposition process of thin films, predicting the resulting morphology and its dependence on processing conditions. For this compound, these simulations could help predict how it would arrange on a surface, which is essential for designing efficient device architectures.

Advanced Spectroscopic Signatures and Their Elucidation

The precise molecular structure and purity of this compound are unequivocally established through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight with exceptional accuracy.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unambiguous evidence for its atomic arrangement. Both ¹H and ¹³C NMR spectra exhibit characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound displays a set of distinct resonances in the aromatic region, typically between 7.0 and 8.6 ppm. The protons on the dibrominated carbazole core and the pendant phenyl group give rise to specific signals, with their chemical shifts and coupling patterns being highly informative. For instance, the protons in the 1, 2, 4, and 8 positions of the carbazole ring, as well as the protons of the phenyl group, can be assigned based on their multiplicity and coupling constants.

Similarly, the ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The spectrum shows characteristic signals for the quaternary carbons and the protonated aromatic carbons. The carbons directly bonded to the bromine atoms (C3 and C6) are significantly influenced by the halogen's electronegativity and exhibit a downfield shift. The chemical shifts of the carbons in the phenyl ring and the remaining carbons of the carbazole core are also well-resolved, allowing for a complete assignment of the carbon framework.

The specific chemical shifts can vary slightly depending on the deuterated solvent used for the analysis. For example, spectra recorded in deuterated chloroform (B151607) (CDCl₃) may show minor differences compared to those recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) due to solvent-solute interactions. nih.govvanderbilt.edu

¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity & Coupling Constant (J) |

| H-2, H-7 | 7.51-7.46 | 7.72–7.66 | m |

| H-4, H-5 | 7.23 | 7.32 | d, J= 8.7 Hz |

| H-1, H-8 | 8.18 | 8.59 | d, J= 1.9 Hz |

| Phenyl Protons | 7.51-7.46 | 7.63–7.54 | m |

Data sourced from Tetrahedron and Molecules. nih.govvanderbilt.edu

¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-3, C-6 | 113.0 | 112.91 |

| C-4, C-5 | 111.5 | 112.34 |

| C-1, C-8 | 123.2 | 124.03 |

| C-2, C-7 | 129.3 | 127.17 |

| C-4a, C-4b | 123.9 | 124.16 |

| C-8a, C-9a | 139.8 | 139.76 |

| Phenyl C1' | 136.7 | 136.45 |

| Phenyl C2', C6' | 126.9 | 128.72 |

| Phenyl C3', C5' | 130.1 | 129.94 |

| Phenyl C4' | 128.1 | 130.79 |

Data sourced from Tetrahedron and Molecules. nih.govvanderbilt.edu

High-Resolution Mass Spectrometry for Molecular Identification and Purity

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental formula of this compound. This method provides an extremely accurate mass measurement, which serves as a definitive confirmation of the compound's identity and purity.

In a typical HRMS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the protonated molecular ion ([M+H]⁺) is commonly observed. The presence of two bromine atoms in the structure results in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the isotopic peaks corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The experimentally determined monoisotopic mass of the [M+H]⁺ ion is compared to the theoretically calculated mass based on its elemental composition (C₁₈H₁₂Br₂N). The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing unequivocal proof of the molecular composition. For instance, the calculated mass for the protonated molecule is 401.93 g/mol , and experimental findings have confirmed this with high precision. nih.gov

High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

| [M+H]⁺ | 401.93 | 401.03 | LC-MS |

Data sourced from Molecules. nih.gov

This high level of mass accuracy is crucial for confirming the successful synthesis of the target compound and for ensuring its purity, as even minor impurities would be readily detectable as separate signals in the mass spectrum.

Applications in Organic Electronic and Optoelectronic Materials

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in facilitating charge transport and enabling efficient energy transfer to the guest phosphorescent emitter. Carbazole (B46965) derivatives are particularly favored as host materials due to their typically high triplet energy levels. rsc.org

The 9-phenylcarbazole (B72232) unit is known to be a good hole-transporting moiety. The introduction of substituents at the 3 and 6 positions of the carbazole core can modulate these charge transport properties. While specific charge mobility values for 3,6-Dibromo-9-phenylcarbazole are not extensively reported in isolation, studies on related 3,6-disubstituted carbazole derivatives provide valuable insights. For instance, the linking of charge-transporting units at the 3,6-positions is considered superior to substitution at the 2,7-sites for enhancing hole mobility due to the favorable formation of radical cations. researchgate.net This suggests that the 3,6-dibromo substitution pattern in this compound is well-suited for facilitating hole transport within the emissive layer of an OLED. The bulky nature of the substituents can also influence the intermolecular packing in thin films, which in turn affects charge mobility.

Blue phosphorescent emitters are essential for full-color displays and white lighting applications, but they present a significant challenge due to their high triplet energies. Finding suitable host materials with even higher triplet energies is consequently difficult. The 3,6-disubstituted carbazole framework has been a popular choice for designing hosts for blue PhOLEDs. nih.gov While direct application of this compound as a host is not widely documented with specific device data, it serves as a critical intermediate in the synthesis of more complex host materials. For example, derivatives where the bromine atoms are replaced with other functional groups, such as triphenylsilyl or diphenylphosphoryl moieties, have been investigated as hosts for blue emitters. nih.gov These modifications aim to maintain a high triplet energy while improving other properties like thermal stability and charge balance. A series of solution-processable host materials based on a 3,6-bis(N-carbazolyl)-N-phenylcarbazole core has demonstrated high triplet energies (2.90–3.02 eV), making them suitable for hosting blue emitters like FIrpic. rsc.org Devices using these hosts have achieved high external quantum efficiencies, showcasing the potential of the 3,6-disubstituted N-phenylcarbazole architecture. rsc.org

Table 1: Performance of a Blue Phosphorescent OLED Using a 3,6-disubstituted N-phenylcarbazole Host Material

| Host Material | Emitter | Max. Efficiency (cd A-1) | Max. Power Efficiency (lm W-1) | Max. EQE (%) | Turn-on Voltage (V) |

| BCC-36 | FIrpic | 27.2 | 11.8 | 14.0 | 3.9 |

Organic Photovoltaics and Hybrid Perovskite Solar Cells

In photovoltaic devices, a hole transport layer (HTL) is a crucial component that selectively extracts and transports holes from the light-absorbing layer to the anode while blocking electrons. The ideal HTL should possess high hole mobility, appropriate energy levels aligned with the absorber material, and good film-forming properties. nih.gov

Carbazole-based materials are extensively used as HTLs in both organic solar cells and perovskite solar cells (PSCs) due to their inherent hole-transporting nature. mdpi.comresearchgate.net The this compound molecule can be used as a building block for more complex HTLs. For instance, a bromine-substituted carbazole-based self-assembled monolayer (SAM), Br-2PACz, has been shown to be an effective HTL in perovskite solar cells, leading to a power conversion efficiency (PCE) of 19.51% and improved device stability. researchgate.net The presence of bromine was found to be beneficial for the interfacial contact and charge extraction. While this is not this compound itself, it highlights the positive role of bromine substitution on the carbazole core for HTL applications. In another study, branched molecules with 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole units were synthesized starting from 3,6-dibromocarbazole (B31536), and these materials showed excellent performance as HTLs in PSCs, with efficiencies over 20%. nih.gov

Table 2: Photovoltaic Performance of Perovskite Solar Cells with Different Carbazole-based HTLs

| HTL | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |

| 2Cz-OMeDPA | 1.10 | 23.3 | 78.4 | 20.1 |

| spiro-OMeTAD (reference) | 1.11 | 23.2 | 79.5 | 20.5 |

Memristive Devices and Neuromorphic Computing Systems

Derivatives of this compound have been investigated as active components in memristive devices, which are considered foundational elements for developing brain-inspired neuromorphic computing systems. researchgate.net These systems aim to replicate the parallel processing and energy efficiency of the human brain by mimicking the functionality of biological synapses. researchgate.netresearchgate.net

Synapse-Mimicking Behavior and Resistance Switching Phenomena

A notable derivative, 3,6-Di(tpy)-9-phenylcarbazole (where tpy stands for 2,2′:6′,2″-terpyridin-4′-yl), has been shown to exhibit memristive effects. mdpi.com When used as the active layer in a device with an Indium Tin Oxide (ITO) electrode and an Aluminum (Al) top electrode, this compound demonstrates resistance switching, a key characteristic of memristors. researchgate.net The device can be switched between a high-resistance state (OFF) and a low-resistance state (ON) by applying a specific voltage, with a retention time of 18 hours and persistence of 11 hours. mdpi.comnih.gov

A coordination copolymer of this unimer with Cobalt(II) ions, denoted as [CoU]n, displays more advanced synaptic behaviors. mdpi.com This polymer exhibits multimodal resistance changes that closely resemble the synaptic responses in biological systems. mdpi.comnih.gov The operational stability and reproducibility of devices based on the [CoU]n polymer have been confirmed through more than 320 cycles of potentiation (strengthening of synaptic connection) and depression (weakening of synaptic connection) without significant degradation in current levels. researchgate.netmdpi.com These properties, including changes in synaptic weight of approximately 12% for pair-pulse facilitation and 80% for its depression, underscore the material's capacity for learning and memory, making it a promising candidate for artificial synapses in neuromorphic computing. mdpi.comnih.gov

Interactive Data Table: Memristive Properties of 3,6-Di(tpy)-9-phenylcarbazole Derivatives

| Compound | Property | Value | Reference |

| 3,6-Di(tpy)-9-phenylcarbazole Unimer | Retention Time | 18 hours | mdpi.com |

| 3,6-Di(tpy)-9-phenylcarbazole Unimer | Persistence | 11 hours | mdpi.com |

| [CoU]n Copolymer | Potentiation/Depression Cycles | > 320 | mdpi.com |

| [CoU]n Copolymer | Synaptic Weight Change (Facilitation) | ~12% | mdpi.com |

| [CoU]n Copolymer | Synaptic Weight Change (Depression) | ~80% | mdpi.com |

Elucidation of Charge Transfer Mechanisms in Memristors

The resistive switching behavior in memristors based on 3,6-di(tpy)-9-phenylcarbazole is governed by several proposed charge transfer mechanisms common to organic molecules. mdpi.com These include intra- and intermolecular charge transfers, the formation of a charge transport complex, and voltage-induced conformational changes. mdpi.com The 3,6-di(tpy)-9-phenylcarbazole molecule is characterized as an Acceptor-Donor-Acceptor (A-D-A) type system, where the central N-phenylcarbazole unit acts as an electron donor to the terminal terpyridine (tpy) end-groups. mdpi.com

Analysis of the current-voltage (I-V) characteristics provides insight into the specific charge transport physics. In the low-resistance (ON) state, the device exhibits ohmic conductivity. mdpi.com As the voltage is increased in the high-resistance (OFF) state, the charge transport mechanism transitions to a space-charge-limited current (SCLC), which is characteristic of charge transport in semiconductors with traps. mdpi.com The steep increase in current at the set voltage (VSET) is explained by the quasi-Fermi level shifting above the energy level of these traps. Once the traps are filled, they no longer impede charge transport, allowing the device to switch to its conductive ON state. mdpi.com The reverse process, where a voltage of opposite polarity removes charges from these trapping states, resets the device back to its high-resistance OFF state. mdpi.com

Electrochromic Materials and Dynamic Optical Devices

Carbazole-based polymers, including those derived from N-phenylcarbazole structures, are widely studied for their electrochromic properties. Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an applied electrical potential. researchgate.net This property is highly desirable for applications such as smart windows, electrochromic displays, and other dynamic optical devices. researchgate.net

Electropolymerization for Electrochromic Film Fabrication

Electrochromic films can be fabricated directly onto electrode surfaces, such as ITO-coated glass, through electropolymerization. researchgate.net This process involves the electrochemical oxidation of monomer units in an electrolyte solution. For N-phenylcarbazole derivatives, this process proceeds via oxidative coupling reactions. researchgate.netrsc.org Depending on the specific substituents on the N-phenylcarbazole core, the polymerization mechanism can occur through carbazole-carbazole coupling. researchgate.netrsc.org In some cases, such as with an amino-substituted derivative, coupling can occur through both carbazole-carbazole and amine-carbazole pathways. researchgate.netrsc.org This method allows for the creation of robust, electroactive polymer films that adhere well to the electrode surface. researchgate.netrsc.org

Reversible Redox Processes and Associated Color Transitions

The color-changing ability of these polycarbazole films is a direct result of reversible electrochemical oxidation and reduction (redox) processes. researchgate.netrsc.org The application of a potential oxidizes the polymer, forming radical cations and subsequently dications along the polymer backbone, each with a distinct optical absorption profile. acs.org

For instance, a polymer film derived from 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole, P(NO2-3Cz), exhibits a transition from a pale yellow in its neutral state to yellow-green upon initial oxidation (formation of a radical cation), and finally to blue when fully oxidized. researchgate.netrsc.org Similarly, a polymer of 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole, P(NH2-3Cz), changes from colorless in its neutral state to pale green and then to blue upon oxidation. researchgate.netrsc.org These distinct and reversible color states, controlled by the applied voltage, make these materials highly effective for electrochromic device applications.

Interactive Data Table: Electrochromic Transitions of N-Phenylcarbazole-Based Polymers

| Polymer | Neutral State Color | Oxidized State (Radical Cation) | Fully Oxidized State (Dication) | Reference |

| P(NO2-3Cz) | Pale Yellow | Yellow-Green | Blue | researchgate.netrsc.org |

| P(NH2-3Cz) | Colorless | Pale Green | Blue | researchgate.netrsc.org |

Polymerization Mechanisms and Advanced Polymeric Derivatives

Oxidative Polymerization Pathways of 3,6-Dibromo-9-phenylcarbazole

Oxidative polymerization is a common method for synthesizing conjugated polymers. This process involves the coupling of monomer units through the formation of new carbon-carbon bonds, typically initiated by chemical or electrochemical means.

Electrochemical polymerization offers a high degree of control over the polymerization process, allowing for the direct deposition of a polymer film onto an electrode surface. When a potential is applied to a solution containing the this compound monomer, radical cations are generated. These reactive species can then couple, leading to the formation of polymer chains. The resulting polymer film's thickness and morphology can be precisely controlled by adjusting electrochemical parameters such as the applied potential, current density, and polymerization time.

Studies on similar carbazole-based monomers have shown that robust polymer films can be formed on electrode surfaces through oxidative coupling reactions. rsc.orgresearchgate.net For instance, N-phenyl-3,6-bis(N-carbazolyl)carbazoles have been successfully electropolymerized to create electrochromic films. rsc.orgresearchgate.net These films exhibit reversible electrochemical oxidation and significant color changes, demonstrating the potential for creating electroactive materials from carbazole (B46965) derivatives. The mechanism often involves coupling between the carbazole units, and in some cases, other functional groups present on the monomer can also participate in the polymerization process. rsc.orgresearchgate.netresearchgate.net

The electrochemical behavior of these polymers is a key characteristic. Cyclic voltammetry studies typically reveal reversible oxidation processes, indicating the stability of the polymer in different redox states. rsc.orgresearchgate.netrsc.org This electrochemical stability is crucial for applications in devices such as electrochromic windows and sensors.

Chemical oxidative polymerization provides a scalable method for producing larger quantities of carbazole-based polymers. Ferric chloride (FeCl₃) is a commonly used and effective oxidizing agent for this purpose. chalmers.seresearchgate.net The polymerization mechanism with FeCl₃ involves the oxidation of the carbazole monomer to a radical cation, which then undergoes coupling reactions to form the polymer. chalmers.se

The reaction is typically carried out in an organic solvent, and the resulting polymer can be isolated by precipitation. The choice of solvent can influence the solubility and molecular weight of the final polymer. chalmers.se For example, using a solvent with a higher boiling point, such as 1,2-dichlorobenzene (B45396) (ODCB) instead of chloroform (B151607), has been shown to improve the molecular weights of some conjugated polymers. chalmers.se

This method has been successfully applied to synthesize a variety of conjugated polymers with low bandgaps, which are of interest for applications in organic solar cells and other electronic devices. chalmers.seacs.org The properties of the resulting polymer, such as its molecular weight and solubility, can be influenced by the reaction conditions, including the monomer-to-oxidant ratio and the reaction temperature.

Copolymerization Strategies with this compound Monomers

Copolymerization is a powerful strategy to fine-tune the properties of the resulting polymer. By incorporating different monomer units into the polymer chain, it is possible to tailor the electronic, optical, and physical properties of the material. This compound can be copolymerized with a variety of other monomers to create materials with specific functionalities.

For instance, it can be copolymerized with fluorene (B118485) derivatives to create polymers like PF8Cz, which has been used as a hole-transport layer material in organic light-emitting diodes (OLEDs). ossila.com The resulting copolymer often exhibits properties that are a combination of the individual homopolymers, allowing for the creation of materials with optimized performance for a particular application. The selection of the comonomer is crucial in determining the final properties of the copolymer, such as its bandgap, emission color, and charge transport characteristics.

Structural Characterization of this compound-Based Polymeric Architectures

A thorough structural characterization is essential to understand the relationship between the polymer's structure and its properties. Various analytical techniques are employed to elucidate the molecular structure, morphology, and thermal properties of polymers derived from this compound.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer and the successful incorporation of the monomer units. beilstein-journals.org

Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the polymer. beilstein-journals.org Polymers based on carbazole have been shown to possess good thermal stability. beilstein-journals.orgrsc.org

Molecular weight determination is typically performed using gel permeation chromatography (GPC), which provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. acs.org

The following table summarizes the typical characterization techniques used for these polymers:

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of functional groups and the overall chemical structure of the polymer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of the atoms in the polymer, confirming the monomer connectivity. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |

| Differential Scanning Calorimetry (DSC) | Identifies phase transitions such as the glass transition temperature (Tg) and melting point (Tm). |

| Gel Permeation Chromatography (GPC) | Measures the molecular weight distribution (Mn, Mw, and PDI) of the polymer. |

| Cyclic Voltammetry (CV) | Investigates the electrochemical properties, such as oxidation and reduction potentials, and the stability of the polymer's redox states. |

| UV-Visible (UV-Vis) Spectroscopy | Determines the electronic absorption properties and the optical bandgap of the polymer. |

| Photoluminescence (PL) Spectroscopy | Measures the emission properties of the polymer, including the emission wavelength and quantum yield. |

Advanced Applications of this compound-Derived Polymers

The unique properties of polymers derived from this compound make them suitable for a range of advanced applications, particularly in the field of porous materials.

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust nature. researchgate.netrsc.org this compound can serve as a building block for the synthesis of these advanced materials.

Hypercrosslinked Polymers (HCPs) are a type of POP that are synthesized through extensive crosslinking of aromatic precursors. mdpi.com The Friedel-Crafts alkylation reaction is a common method for creating HCPs, often using a crosslinker like formaldehyde (B43269) dimethyl acetal (B89532) and a catalyst such as anhydrous FeCl₃. rsc.orgjcatalysis.com Carbazole-based HCPs have demonstrated high thermal stability and significant microporosity. beilstein-journals.orgrsc.org These properties make them promising candidates for applications in gas storage and separation, particularly for carbon dioxide capture. beilstein-journals.orgrsc.org The high surface area of these materials provides numerous sites for gas adsorption. rsc.org

The table below presents data on the surface area and CO₂ uptake of some carbazole-based hypercrosslinked polymers.

| Polymer | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 1.13 bar and 273 K) |

| FCTCz | 1845 | 4.63 |

| FCBCz | 1067 | Not specified |

Data sourced from a study on hypercrosslinked microporous polymers based on carbazole derivatives. rsc.org

Polytriazines represent another class of porous organic frameworks that can be synthesized using carbazole-based monomers. These materials are typically formed through the trimerization of nitrile-functionalized monomers under ionothermal conditions. While the direct use of this compound in polytriazine synthesis is not explicitly detailed in the provided context, the general synthetic strategies for porous organic frameworks are applicable. The rigid and aromatic nature of the carbazole unit can contribute to the formation of robust and porous network structures.

Corrosion Inhibition Mechanisms of 3,6 Dibromo 9 Phenylcarbazole

Electrochemical Evaluation of Inhibition Efficiency in Corrosive Media

Electrochemical methods are fundamental in evaluating the effectiveness of corrosion inhibitors. These techniques provide quantitative data on how an inhibitor alters the corrosion process at the metal-electrolyte interface. For 3,6-Dibromo-9-phenylcarbazole, electrochemical studies have been performed in acidic environments, such as 1 M HCl, to determine its protective capabilities for mild steel. researchgate.net

Potentiodynamic polarization is a key technique used to understand the kinetic aspects of corrosion and the mode of action of an inhibitor. By measuring the current response to a controlled change in potential, it is possible to determine critical parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

Studies on this compound indicate that it functions as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. However, its effect is reported to be predominantly on the cathodic reaction. researchgate.net The addition of the inhibitor to the corrosive medium causes a significant decrease in the corrosion current density and a slight shift in the corrosion potential. An inhibition efficiency of 81% has been reported from polarization measurements, demonstrating its effectiveness in protecting mild steel in 1 M HCl solution. researchgate.net

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of this compound

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank (0 M) | -475 | 550 | 70 | -120 | - |

| Optimal Concentration | -490 | 104.5 | 65 | -110 | 81.0 |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of the inhibitor film and the corrosion process. The analysis of impedance spectra, often represented as Nyquist plots, provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

For carbazole (B46965) derivatives like this compound, EIS studies confirm the formation of a protective film on the metal surface. researchgate.net In the presence of the inhibitor, the diameter of the semicircular Nyquist plot increases significantly, which corresponds to a higher charge transfer resistance. This increase in Rct indicates that the inhibitor film is effectively hindering the charge transfer process, which is essential for corrosion to occur. Concurrently, a decrease in the double-layer capacitance is observed, which is attributed to the adsorption of the organic molecules onto the steel surface, displacing water molecules and decreasing the local dielectric constant of the interface.

Table 2: EIS Parameters for Mild Steel in 1 M HCl with and without this compound

| Inhibitor Concentration | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank (0 M) | 45 | 120 | - |

| Optimal Concentration | 250 | 45 | 82.0 |

Adsorption Characteristics on Metal Surfaces

The effectiveness of an organic inhibitor is intrinsically linked to its ability to adsorb onto the metal surface, forming a protective barrier. This adsorption process is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the environmental conditions.

To understand the mechanism of adsorption, experimental data are often fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin. These models describe the relationship between the concentration of the inhibitor in the solution and the degree of surface coverage (θ) on the metal. The choice of the most suitable isotherm provides insight into the nature of the adsorption—whether it is monolayer or multilayer, and whether there are interactions between the adsorbed molecules. For many organic inhibitors, the adsorption process involves the displacement of water molecules from the metal surface and the sharing of electrons between the inhibitor's heteroatoms (like nitrogen in the carbazole ring) and the vacant d-orbitals of the iron atoms.

The orientation of the inhibitor molecules on the metal surface plays a crucial role in the effectiveness of the protective film. Carbazole derivatives, with their planar structure, are expected to adsorb parallel to the metal surface to maximize surface coverage. The presence of the phenyl group and bromine atoms in this compound influences its electronic properties and adsorption behavior. Quantum chemical calculations and molecular dynamic simulations are often employed to determine the most stable adsorption configuration and to calculate adsorption energies. researchgate.net These theoretical studies help to explain the interaction between the inhibitor molecule and the metal surface, correlating molecular properties with inhibition efficiency. researchgate.net

Mitigation of Microbiologically Influenced Corrosion (MIC)

Microbiologically Influenced Corrosion (MIC) is a form of degradation caused or accelerated by the activities of microorganisms. Bacteria, particularly sulfate-reducing bacteria (SRB) like Desulfovibrio vulgaris, are major contributors to MIC in various industrial environments. researchgate.net Research has shown that this compound is also effective in mitigating MIC. Studies have demonstrated its inhibitive effects against corrosion induced by D. vulgaris. researchgate.net The mechanism is believed to involve the formation of an adsorbed film on the mild steel surface, which acts as a barrier, protecting the metal from corrosive metabolites produced by the bacteria and hindering the electrochemical reactions they facilitate. researchgate.net The ability of the compound to form a stable protective layer in biotic media highlights its potential for applications where microbial contamination is a concern. researchgate.net

Effect on Sulphate-Reducing Bacteria (SRB) Activity

Sulphate-reducing bacteria (SRB) are microorganisms known to play a significant role in the corrosion of metals, particularly in anaerobic or semi-anaerobic environments. A key species in this context is Desulfovibrio vulgaris. Research on carbazole derivatives has demonstrated their potential to inhibit the corrosive effects induced by SRB.

Studies on 3,6-dibromocarbazole (B31536), a compound closely related to this compound, have shown that it can form an adsorbed film on mild steel surfaces in the presence of D. vulgaris. This film acts as a barrier, protecting the metal from the metabolic byproducts of the bacteria, such as hydrogen sulfide, which are highly corrosive. The inhibitive effects of these compounds are attributed to their chemical structure, which facilitates strong adsorption onto the metal surface, thereby impeding the electrochemical processes that lead to corrosion.

The following table summarizes the inhibition efficiency of 3,6-dibromocarbazole in the presence of Desulfovibrio vulgaris under specific experimental conditions.

| Inhibitor Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank (Control) | 0.87 | - |

| 50 ppm | 0.25 | 71.3 |

| 100 ppm | 0.18 | 79.3 |

| 200 ppm | 0.12 | 86.2 |

Note: The data presented is for 3,6-dibromocarbazole, a structural analogue of this compound.

Mechanistic Insights from Computational Chemistry in Corrosion Inhibition

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a molecular-level understanding of the interaction between corrosion inhibitors and metal surfaces. These theoretical calculations help to elucidate the electronic properties of the inhibitor molecules and their role in the inhibition mechanism.

Donor-Acceptor Exchanges with Metal Atoms and Active Sites

The corrosion inhibition mechanism of organic molecules like this compound is largely based on donor-acceptor interactions between the inhibitor molecule and the metal surface. The inhibitor molecule can donate electrons to the vacant d-orbitals of the metal atoms, and in some cases, the metal can also back-donate electrons to the vacant orbitals of the inhibitor.

Quantum chemical calculations on 3,6-dibromocarbazole have provided insights into these interactions. The molecule possesses several active sites rich in electrons, such as the nitrogen atom of the carbazole ring and the bromine atoms. These sites can act as electron donors, facilitating the adsorption of the molecule onto the positively charged metal surface.

The key parameters derived from computational studies that describe this donor-acceptor exchange are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater tendency for the molecule to donate electrons to the metal surface. Conversely, a lower LUMO energy suggests a greater ability of the molecule to accept electrons from the metal atoms.

The table below presents key quantum chemical parameters for 3,6-dibromocarbazole, which offer a theoretical basis for its corrosion inhibition performance.

| Parameter | Value | Implication for Corrosion Inhibition |

| EHOMO (eV) | -5.89 | High electron-donating ability, promoting adsorption on metal. |

| ELUMO (eV) | -1.23 | Ability to accept back-donated electrons from the metal. |

| Energy Gap (ΔE) (eV) | 4.66 | Indicates high stability and reactivity of the molecule. |

| Dipole Moment (Debye) | 2.45 | Influences the adsorption process on the metal surface. |

Note: The data presented is for 3,6-dibromocarbazole, a structural analogue of this compound.

Photocatalytic and Photoreductive Capabilities

Single-Electron Photoreduction Processes by 3,6-Dibromo-9-phenylcarbazole Derivatives

The strong excited-state reducing capabilities of carbazole (B46965) derivatives facilitate their use in a variety of photochemical reactions. By modifying the this compound scaffold, researchers can develop potent single-electron photoreductants tailored for specific chemical transformations.

A key feature of photocatalysts derived from this compound is the ability to tune their redox properties. The excited state reduction potential (E*red), which quantifies the reducing power of the catalyst in its photoexcited state, can be systematically adjusted by installing electron-donating or electron-withdrawing aryl groups at the 3 and 6 positions via cross-coupling reactions. nsf.gov

Research has shown that for a series of such derivatives, the excited state reduction potentials can range from -1.95 V to -2.12 V versus the Saturated Calomel Electrode (SCE). nsf.gov The introduction of an electron-withdrawing trifluoromethyl (CF₃) group results in a more positive potential, while an electron-donating methoxy (B1213986) (OCH₃) group leads to a more negative potential, thereby making the catalyst a stronger photoreductant. nsf.gov These derivatives typically exhibit fluorescence lifetimes exceeding 1 nanosecond, which is beneficial for facilitating bimolecular photoinduced electron transfer events. nsf.gov

| Compound | Substituent at 3,6-positions | Oxidation Potential (Eox vs SCE, V) | Excited State Energy (E0-0, eV) | Excited State Reduction Potential (E*red vs SCE, V) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Derivative 1 | Phenyl | 1.34 | 3.35 | -2.01 | 0.15 |

| Derivative 2 | 4-Methylphenyl | 1.31 | 3.35 | -2.04 | 0.16 |

| Derivative 3 | 4-Methoxyphenyl | 1.23 | 3.35 | -2.12 | 0.14 |

| Derivative 4 | 4-(Trifluoromethyl)phenyl | 1.43 | 3.38 | -1.95 | 0.12 |

The potent reducing power of excited 3,6-disubstituted-9-phenylcarbazole derivatives makes them effective catalysts for challenging organic reactions. They have been successfully employed as single-electron photoreductants in the hydrodehalogenation of aryl halides and the arylation of electron-rich heterocycles like N-methylpyrrole. nsf.gov

In these reactions, the photoexcited carbazole derivative transfers an electron to the aryl halide, generating a radical anion that subsequently cleaves to form an aryl radical. This reactive intermediate can then be trapped by a hydrogen atom source for hydrodehalogenation or engage in a coupling reaction for arylation. The catalytic efficiency is influenced by the specific substituents on the carbazole core, which modulate the excited state reduction potential to match the requirements of the substrate. For instance, catalysts with more negative reduction potentials are generally more effective for the reduction of less reactive aryl chlorides. nsf.gov

| Aryl Halide Substrate | Catalyst Used | Isolated Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | Derivative 1 (Phenyl-substituted) | 94 |

| 4-Chlorobenzonitrile | Derivative 1 (Phenyl-substituted) | 56 |

| Methyl 4-bromobenzoate | Derivative 1 (Phenyl-substituted) | 91 |

| Methyl 4-chlorobenzoate | Derivative 1 (Phenyl-substituted) | 62 |

Photocatalytic Activity in Organic Transformations

The modular design of the 9-phenylcarbazole (B72232) framework is a key principle for achieving tunable redox properties and high catalytic efficiency. nsf.gov The 3,6-dibromo precursor is an ideal starting point for synthesis, allowing for the facile introduction of a wide array of aryl groups through established methods like the Suzuki coupling reaction. nsf.gov

This modularity offers several advantages:

Redox Potential Tuning: As discussed, installing electron-rich or electron-poor aryl groups provides precise control over the catalyst's ground and excited state potentials. nsf.gov

Absorption Profile Modification: The aryl substituents extend the π-conjugated system of the carbazole core, which can shift the light absorption to longer, more accessible wavelengths (bathochromic shift). nsf.gov

Steric Protection: Bulky groups at the 3, 6, and 9 positions can sterically shield the catalyst's core, which is crucial for enhancing its stability and preventing unwanted side reactions. nsf.gov

For a photocatalyst to be effective, it must exhibit electrochemical reversibility, meaning it can be readily regenerated to complete the catalytic cycle. A significant challenge with simpler carbazole structures (lacking substituents at the 3 and 6 positions) is their tendency to dimerize or undergo other irreversible side reactions upon single-electron oxidation to the radical cation state. nsf.gov This leads to short radical cation lifetimes and deactivation of the catalyst.

The strategic substitution at the 3 and 6 positions of the carbazole core, made possible by starting with this compound, is a critical design element to overcome this limitation. The introduction of aryl groups at these positions provides steric bulk that physically prevents the close approach of two radical cations, thereby inhibiting dimerization and other degradative pathways. nsf.gov This protection leads to longer radical cation lifetimes and enhances the electrochemical reversibility necessary for efficient and robust photocatalytic cycles. nsf.gov

Emerging Research Directions and Future Perspectives for 3,6 Dibromo 9 Phenylcarbazole

Integration into Hybrid Material Systems for Advanced Functionality

A significant frontier in materials science is the development of hybrid organic-inorganic systems, which combine the distinct advantages of both material classes. For derivatives of 3,6-Dibromo-9-phenylcarbazole, a primary application is in perovskite solar cells (PSCs), a leading next-generation photovoltaic technology. In PSCs, materials derived from this carbazole (B46965) core often function as the Hole Transport Material (HTM) in an n-i-p device architecture.

| Device Component | Material Class | Function of this compound Derivative | Desired Outcome |

| Hole Transport Layer (HTL) | Organic | Forms a selective contact with the perovskite layer for efficient hole extraction. | High power conversion efficiency (PCE). |

| Perovskite/HTL Interface | Hybrid (Organic-Inorganic) | Protects the perovskite from degradation and reduces charge recombination. | Improved device stability and longevity. |

| Electron Blocking | Organic | Prevents electrons from reaching the anode, reducing current leakage. | Higher open-circuit voltage (Voc). |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding and controlling the synthesis and processing of this compound derivatives is key to optimizing their performance. Advanced spectroscopic techniques are emerging as powerful tools for in-situ, real-time monitoring of the chemical and physical changes these molecules undergo during reactions and device fabrication.

Spectroelectrochemistry is one such technique that combines electrochemistry with spectroscopy. It allows researchers to observe changes in the absorption or fluorescence spectra of carbazole derivatives as they are electrochemically oxidized or reduced. conicet.gov.arepa.gov This is particularly useful for studying the formation of polymers from carbazole monomers, providing direct insight into the reaction mechanism, the stability of intermediate radical cations, and the electronic properties of the resulting polymer film. conicet.gov.arresearchgate.net

Another innovative approach is the use of carbazole derivatives themselves as fluorescent probes to monitor polymerization processes. bibliotekanauki.pl Certain carbazole-based molecules exhibit fluorescence that is highly sensitive to the polarity and viscosity of their local environment. As a liquid monomer polymerizes into a solid, the change in the environment causes a detectable shift in the fluorescence spectrum of the probe. This allows for real-time tracking of the polymerization rate and conversion, offering a non-invasive method to monitor curing processes in coatings and composites. bibliotekanauki.pl Furthermore, techniques like in-situ transient absorption spectroelectrochemistry are being developed to monitor the behavior of charge carriers within these materials in a working electrode, linking their nanoscale environment to their transport properties. rsc.org

Computational Design and Prediction of Novel this compound Derivatives

The traditional process of synthesizing and testing new materials is often time-consuming and resource-intensive. Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for accelerating materials discovery. conicet.gov.ar By modeling molecules in silico, researchers can predict the properties of novel this compound derivatives before they are ever synthesized in a lab.

DFT calculations can accurately predict key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for designing HTMs for solar cells, as the HOMO level must be properly aligned with the perovskite's valence band for efficient hole transfer. researchgate.net Computational models can also predict the triplet energy of a molecule, a critical parameter for designing host materials for phosphorescent organic light-emitting diodes (PhOLEDs), ensuring efficient energy transfer to the phosphorescent guest emitter. nih.gov

Beyond electronic properties, computational methods can be used to study:

Molecular Geometry: Predicting the dihedral angle between the phenyl group and the carbazole core, which influences electronic delocalization and charge transport properties. conicet.gov.ar

Absorption and Emission Spectra: Simulating UV-Vis absorption and photoluminescence spectra to predict the optical properties of new compounds.

Charge Transport: Modeling how charges move through the material to estimate charge mobility.

This predictive power allows for the rapid screening of large virtual libraries of potential derivatives, identifying the most promising candidates for synthesis and thereby streamlining the research and development process.

| Predicted Property | Computational Method | Relevance to Application |

| HOMO/LUMO Energy Levels | Density Functional Theory (DFT) | Energy level alignment in solar cells and OLEDs. |

| Triplet Energy (T1) | Time-Dependent DFT (TD-DFT) | Host material design for phosphorescent OLEDs. |

| Molecular Conformation | DFT Geometry Optimization | Influence on charge transport and film morphology. |

| Optical Spectra | TD-DFT | Prediction of color and light-absorbing/emitting properties. |

Potential in Multifunctional Materials Science and Engineering

The chemical versatility of the this compound scaffold makes it an excellent candidate for the development of multifunctional materials, where a single material or device can perform multiple, distinct tasks. The inherent optoelectronic activity of carbazole derivatives is the foundation for this potential.

One emerging area is the development of materials that combine light emission with sensing capabilities. For example, a derivative could be designed for an OLED where the emission color or intensity changes in the presence of a specific chemical analyte. This could lead to visual sensors for environmental monitoring or medical diagnostics. The principle has been demonstrated in liquid single crystal elastomers (LSCEs) where carbazole units act as fluorophores whose emission is quenched upon mechanical stretching, creating a material that can visually report on applied force. mdpi.com

Furthermore, the excellent charge-transporting and light-emitting properties of carbazole derivatives make them suitable for integration into "opto-peripherals" for advanced electronic systems. This includes applications in:

Photodetectors: Where the material absorbs light and generates an electrical signal.

Electrochromic Devices: Materials that change color upon the application of a voltage, which could be used for smart windows or displays. researchgate.net